6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole
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Overview
Description
6-Bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole is a complex organic compound with the molecular formula C20H23BrN4OSi It is characterized by the presence of a bromine atom, a pyrrolo[2,3-d]pyrimidine core, and a trimethylsilyl group
Preparation Methods
The synthesis of 6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1-bromo-2-chloromethoxy-ethane and anhydrous tetrahydrofuran as the reaction solvent.
Reaction Conditions: The reaction mixture is cooled to 0°C, followed by the slow addition of methylmagnesium chloride and n-butyllithium. The mixture is stirred at 0°C for 2 hours.
Intermediate Formation: The intermediate product is then treated with trimethylchlorosilane and stirred at room temperature for several hours.
Chemical Reactions Analysis
6-Bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole include:
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo[2,3-d]pyrimidine core but differs in the halogen substituents.
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Another structurally related compound with a pyrazole group instead of an indole.
Biological Activity
6-Bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole is a complex organic compound with potential biological activity. The compound is characterized by its unique structure, which includes a brominated indole and a pyrrolopyrimidine moiety. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
1. Anticancer Properties
Recent studies have indicated that compounds containing pyrrolopyrimidine structures exhibit significant anticancer activity. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have demonstrated efficacy against breast and lung cancer cells by targeting specific kinases involved in tumor growth .
2. Kinase Inhibition
The compound's structural features suggest potential as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth and survival. Research has shown that pyrrolopyrimidine derivatives can selectively inhibit Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. The inhibition of JAKs by similar compounds has been linked to reduced inflammation and tumor progression .
3. Antimicrobial Activity
Preliminary data suggest that the compound may possess antimicrobial properties. Studies on related pyrimidine derivatives have reported inhibition of bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This activity is often attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Kinase Pathway Modulation : Inhibition of specific kinases that control cellular proliferation and survival.
Case Studies
Several case studies have highlighted the biological activities associated with similar compounds:
Properties
Molecular Formula |
C20H23BrN4OSi |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[[4-(6-bromo-1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C20H23BrN4OSi/c1-27(2,3)9-8-26-13-25-7-6-16-19(23-12-24-20(16)25)17-11-22-18-10-14(21)4-5-15(17)18/h4-7,10-12,22H,8-9,13H2,1-3H3 |
InChI Key |
AWKSEVCVZOMXLR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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